FTS is a farnesylcysteine mimetic [1] that acts as a functional Ras antagonist. Its mechanism is distinct from other signaling inhibitors and does not involve direct kinase inhibition.
The diagram below illustrates this process and its effects on downstream signaling.
FTS acts by displacing active Ras from the cell membrane, leading to its degradation and inhibition of downstream growth signals.
The anti-tumor activity of FTS has been evaluated in various models, progressing to human clinical trials.
| Study Type / Model | Key Findings on Efficacy | Experimental Detail / Clinical Outcome |
|---|---|---|
| In Vitro Studies (Cancer cell lines) | Inhibits cell growth, induces autophagy and cell death [1]. | IC₅₀: Varies by cell line; HCT-116 colon cancer: ~40-60 μM [1]. |
| In Vivo Studies (Patient-Derived Xenografts/PDX) | FTS as single agent inhibited growth in 2 of 14 PDX pancreatic cancer models [2]. | Demonstrated target engagement by modulating Ras signaling in tumors [2]. |
| Clinical Trial (Phase I/II in Metastatic Pancreatic Cancer) | Combination therapy (FTS + Gemcitabine) was well-tolerated and showed clinical activity [2]. | Median Overall Survival: 6.2 months 1-Year Survival: 37% Pharmacodynamics: Reduced Ras/KRas levels in patient biopsies [2]. |
A significant challenge identified in preclinical research is the potential for cancer cells to develop resistance to FTS during continuous, long-term exposure. Resistant cells demonstrate reduced apoptosis and altered autophagy, allowing them to survive treatment [1].
For researchers, key methodologies from the literature are summarized below.
This standard protocol determines the concentration of FTS required to inhibit cell growth by 50% (IC₅₀).
This method models acquired resistance by exposing cells to increasing FTS concentrations over many months.
This protocol confirms the direct molecular effects of FTS by measuring active Ras and downstream signaling proteins.
FTS represents a distinct approach to targeting Ras. The following diagram situates FTS within the broader Ras signaling pathway and experimental workflow for anti-tumor drug evaluation.
FTS inhibits Ras signaling by displacing Ras from the membrane, impacting multiple downstream pathways and leading to anti-tumor effects, though resistance can develop.
FTS represents a mechanistically distinct approach to targeting the historically "undruggable" Ras protein. Its development provides a proof-of-concept for inhibiting Ras function by interfering with its cellular localization rather than its enzymatic activity.
Salirasib specifically targets the activated form of Ras proteins. Its effectiveness stems from its ability to mimic the farnesylcysteine end of Ras, which is critical for membrane attachment [1]. The following diagram illustrates this competitive process.
This compound competes with active Ras for escort protein binding, disrupting membrane anchorage.
By displacing Ras from the membrane, this compound effectively interrupts its signaling cascade, leading to several observable biological outcomes, particularly in the context of fibrosis and cancer.
| Gene / Protein | Function | Effect of this compound |
|---|---|---|
| ACTA2 (α-SMA) | Marker for myofibroblasts, key collagen-producing cells in fibrosis | ↓ Gene and protein expression inhibited [4] |
| COL1A1 & COL1A2 | Subunits of Type I collagen, a major component of fibrotic tissue | ↓ Gene expression significantly reduced [4] |
| FN1 (Fibronectin) | Extracellular matrix protein overproduced in fibrosis | ↓ Gene expression significantly decreased [4] |
| MMP1 | Matrix metalloproteinase that degrades collagen | ↑ Gene expression augmented [4] |
The effects of this compound are typically validated through a combination of cellular localization studies, molecular biology techniques, and functional assays.
While the mechanism of this compound is scientifically sound, its journey in the clinic highlights the challenges of drug development.
Salirasib acts as a farnesylcysteine mimetic that specifically targets the membrane association of active, GTP-bound Ras proteins.
The following diagram illustrates the core mechanism and downstream consequences of this compound action.
Summary of this compound's molecular mechanism and cellular effects.
This compound has shown growth-inhibitory effects across a range of cancer types in vitro and in vivo. The table below summarizes key quantitative findings from preclinical studies.
| Cancer Type | Model System | Dosing / Concentration | Key Efficacy Findings | Proposed Mechanism / Biomarkers |
|---|---|---|---|---|
| Hepatocellular Carcinoma (HCC) | Human cell lines (HepG2, Huh7, Hep3B); HepG2 xenograft in mice [2] | In vitro: 150 µM (IC₅₀ with serum); 60-85 µM (with EGF/IGF). In vivo: 100 mg/kg [2] | ~50% reduction in tumor growth in vivo; IC₅₀ achieved via inhibited proliferation & induced apoptosis [2] | Ras downregulation; mTOR inhibition; ↓Cyclin A/D1; ↑p21/p27; Caspase-3 activation [2] |
| Pancreatic Ductal Adenocarcinoma (PDA) | Patient-derived xenografts (PDX); Clinical trial (Phase I) [1] | In vivo (mice): 100 mg/kg p.o. daily. Clinical: 200-800 mg p.o. twice daily + gemcitabine [1] | Growth inhibition in 2/14 PDX models; Median overall survival in patients: 6.2 months [1] | Decreased activated Ras levels in tumor biopsies; Modulation of Ras signaling [1] |
| Other Solid Tumors (Lung, Breast, etc.) | Various human cancer cell lines (e.g., A549 lung, MDA-MB-231 breast); Mouse xenografts [3] [6] | In vitro IC₅₀ values typically in the range of 35-100 µM [6] | Inhibition of anchorage-independent growth; Tumor growth reduction in xenograft models [3] | Disruption of Ras membrane localization; Inhibition of Ras-dependent signaling [3] |
For broader context, screening across numerous human cancer cell lines revealed IC₅₀ values typically ranging from ~35 µM to 110 µM [6]. This compound also demonstrated synergistic effects with chemotherapy agents like gemcitabine in pancreatic cancer models [1].
The preclinical validation of this compound involved standard in vitro and in vivo methodologies.
The workflow for a typical in vivo efficacy study is summarized below.
General workflow for in vivo this compound efficacy studies in xenograft models.
Despite promising preclinical results, this compound faces challenges:
This compound (farnesylthiosalicylic acid, FTS) is a novel oral RAS inhibitor that represents a significant advancement in targeting RAS-driven cancers through a unique mechanism of action. Unlike traditional approaches that target RAS activation directly, this compound functions as a competitive membrane displacement agent that disrupts the critical interaction between RAS proteins and the plasma membrane. This mechanism is particularly important given that RAS mutations are among the most common oncogenic drivers in human cancers, found in approximately 30% of all tumors, with incidence rates reaching 80-90% in pancreatic cancers and 50% in colon cancers [1] [2]. The RAS family comprises three canonical isoforms—HRAS, KRAS, and NRAS—that share ~80% sequence identity but exhibit distinct tissue distribution and mutation patterns across cancer types [3].
The clinical imperative for effective RAS inhibitors stems from the limited treatment options and poor prognosis associated with RAS-mutant tumors. This compound emerged from efforts to overcome the limitations of earlier RAS-targeting strategies, particularly farnesyltransferase inhibitors (FTIs), which failed clinically due to alternative prenylation pathways that maintain RAS membrane localization [4] [2]. As a farnesylcysteine mimetic, this compound specifically targets the membrane association domain common to all RAS isoforms, making it a broad-spectrum RAS inhibitor with potential applications across multiple cancer types [1] [4]. Its development represents an important milestone in the ongoing quest to effectively target the historically "undruggable" RAS oncoproteins.
This compound exerts its antitumor effects through a multi-faceted mechanism that fundamentally disrupts RAS signaling at the membrane level. Structurally, this compound is an S-trans, trans-farnesylthiosalicylic acid that mimics the farnesylcysteine common to the C-terminal domain of all RAS isoforms [1] [4]. This structural similarity enables this compound to competitively inhibit the binding of activated RAS proteins to specific membrane anchorage sites, particularly those involving galectin-1 and -3 [4]. The competition occurs at putative RAS-binding sites on the plasma membrane, leading to displacement of active GTP-bound RAS from membrane microdomains into the cytoplasm [1] [4]. Once displaced, RAS proteins become susceptible to accelerated degradation through the proteasomal pathway, resulting in decreased total cellular RAS levels and subsequent attenuation of RAS-dependent signaling networks [4].
Unlike farnesyltransferase inhibitors that failed clinically due to alternative prenylation pathways, this compound directly targets membrane-associated RAS regardless of the specific prenylation modification (farnesylation or geranylgeranylation) [4]. This mechanism is particularly effective against mutant RAS proteins that are constitutively active in their GTP-bound state. Additionally, recent evidence indicates that this compound also functions as a potent competitive inhibitor of isoprenylcysteine carboxylmethyltransferase (ICMT), the enzyme responsible for the final step in RAS post-translational processing [2]. This dual action—simultaneously disrupting membrane attachment and inhibiting proper maturation—makes this compound particularly effective at suppressing oncogenic RAS signaling across multiple isoforms.
The disruption of RAS membrane localization by this compound has profound effects on downstream signaling cascades critical for tumor cell survival and proliferation. The diagram below illustrates the key signaling pathways affected by this compound treatment:
This compound disrupts RAS membrane localization, inhibiting downstream signaling pathways including MAPK and PI3K-AKT-mTOR cascades, ultimately reducing proliferation and survival while promoting apoptosis.
The molecular consequences of this compound-mediated RAS inhibition extend to key downstream effectors. Treatment with this compound results in suppression of cyclin A and cyclin D1 expression, leading to cell cycle arrest, while simultaneously upregulating p21 and p27 cyclin-dependent kinase inhibitors [4]. Additionally, this compound induces a pro-apoptotic cellular environment characterized by caspase-3 activation, cytochrome c release, death receptor upregulation, and reduced expression of apoptosis inhibitors such as cFLIP and survivin [4] [5]. In hepatocarcinoma models, this compound has been shown to sensitize cells to TRAIL-induced apoptosis through DR5 receptor activation and survivin inhibition mechanisms [5]. The compound also demonstrates mTOR pathway inhibition through disruption of the mTOR-raptor complex, adding another dimension to its antitumor activity [4].
This compound exhibits a broad-spectrum inhibitory profile against all RAS isoforms, distinguishing it from more recent isoform-specific inhibitors such as KRAS-G12C inhibitors (sotorasib, adagrasib). The basis for this pan-RAS activity lies in this compound's mechanism of targeting the conserved farnesylcysteine moiety present in all RAS proteins following post-translational processing [1] [4]. This common structural element across HRAS, NRAS, KRAS4A, and KRAS4B isoforms enables this compound to effectively displace each variant from membrane localization sites. While this compound demonstrates activity against all RAS isoforms, research indicates variable sensitivity across different cellular contexts and isoform mutations, likely reflecting differences in membrane affinity, activation thresholds, and compensatory pathways rather than inherent compound specificity [3] [6].
The functional specificity of RAS isoforms in physiological and pathological processes is well-established, with distinct mutation patterns observed across cancer types [3]. For instance, KRAS mutations predominate in pancreatic, colorectal, and lung cancers, while HRAS mutations are more frequent in bladder cancer and thyroid cancer [6] [7]. NRAS mutations are commonly found in acute leukemias and melanoma [3]. These distinct mutation patterns suggest isoform-specific biological functions, yet this compound's mechanism effectively targets the common membrane association process shared by all isoforms, making it potentially applicable across diverse RAS-driven malignancies.
Emerging evidence points to particular promise for this compound in targeting HRAS-driven malignancies. In bladder cancer, where HRAS mutations occur in 7-66% of cases, this compound demonstrated significant antitumor effects in both HRAS wild-type and HRAS-mutated (G12V) cell lines [6]. Proteomic analyses using innovative iMPAQT technology revealed that this compound treatment in bladder cancer cells led to downregulation of metabolic pathways, including oxidative phosphorylation and glycolysis, providing mechanistic insights into its growth inhibitory effects [6]. The particular susceptibility of HRAS-driven tumors to this compound may relate to the distinct membrane localization patterns and signaling dynamics of HRAS compared to other isoforms, though further research is needed to fully elucidate these relationships.
Table: Comparative Efficacy of this compound Across RAS-Driven Cancer Models
| Cancer Type | Cell Line/Model | Primary RAS Isoform | IC₅₀ / Effective Concentration | Key Effects | Citation |
|---|---|---|---|---|---|
| Hepatocarcinoma | HepG2, Huh7, Hep3B | KRAS, NRAS (mutated) | 150 μM (with serum) 60-85 μM (serum-free + EGF/IGF) | 50% growth inhibition; ↓cyclin A/D1; ↑p21/p27; apoptosis induction | [4] |
| Bladder Cancer | T24 (HRAS G12V) | HRAS (mutated) | Not specified | Inhibition of proliferation, migration, invasion; metabolic pathway downregulation | [6] |
| Bladder Cancer | BOY (HRAS wild-type) | HRAS (wild-type) | Not specified | Inhibition of proliferation, migration, invasion | [6] |
| Pancreatic Cancer | Patient-derived xenografts | KRAS (mutated) | 100 mg/kg (in vivo) | Growth inhibition in 2/14 models; modulated RAS signaling | [8] |
| Various Cancers | Multiple cell lines | All RAS isoforms | 25-50 μM (in Panc-1 cells) | ~50% decrease in RAS protein levels | [8] |
This compound demonstrates concentration-dependent antiproliferative activity across a broad spectrum of cancer cell lines. In hepatocarcinoma models (HepG2, Huh7, Hep3B), this compound achieved approximately 50% growth inhibition at 150 μM concentration under standard serum conditions [4]. The compound exhibited enhanced potency under serum-free conditions with EGF or IGF stimulation, with IC₅₀ values ranging from 60-85 μM [4]. This growth inhibitory effect was characterized by distinct molecular signatures, including downregulation of cyclin A and cyclin D1, upregulation of p21 and p27, caspase-3 activation, cytochrome c release, death receptor upregulation, and reduced expression of apoptosis inhibitors cFLIP and survivin [4]. The consistency of these effects across multiple hepatocarcinoma cell lines indicates a robust antiproliferative mechanism that transcends specific genetic backgrounds.
In pancreatic cancer models, this compound demonstrated significant RAS protein reduction at lower concentrations, with Panc-1 cells showing approximately 50% decrease in RAS levels at 25-50 μM concentrations [8]. This reduction in RAS protein correlated with inhibition of tumor cell growth, supporting the proposed mechanism of action. The differential sensitivity observed across cell lines likely reflects variations in RAS dependency, alternative signaling pathway activation, and compensatory mechanisms. Interestingly, this compound's effects extended beyond proliferation to include inhibition of migratory and invasive capabilities, particularly noted in bladder cancer models where both HRAS wild-type and HRAS-mutated cell lines showed significant reduction in these aggressive phenotypes following treatment [6].
The transition from in vitro models to in vivo systems has provided important insights into this compound's therapeutic potential. In subcutaneous xenograft models using HepG2 hepatocarcinoma cells, this compound treatment resulted in significant tumor growth reduction from day 5 onward, with a 56% decrease in mean tumor weight after 12 days of treatment [4]. Similarly, patient-derived xenograft (PDX) models of pancreatic cancer demonstrated that this compound inhibited growth in 2 of 14 models tested and effectively modulated RAS signaling in responsive tumors [8]. These preclinical findings supported the initiation of clinical trials that have begun to establish the translational potential of this compound in human cancers.
Table: Clinical Trial Outcomes of this compound in Solid Tumors
| Trial Population | Regimen | Sample Size | Primary Efficacy Outcomes | Safety Profile | Citation |
|---|---|---|---|---|---|
| Japanese patients with relapsed/refractory solid tumors | This compound monotherapy (100-1000 mg twice daily) | 21 patients (4 with KRAS mutations) | Median PFS in KRAS-mutant patients: 227 days; Recommended phase II dose: 800 mg twice daily | No DLT observed; most common AEs: diarrhea, abdominal pain, nausea | [1] |
| Treatment-naïve metastatic pancreatic cancer | This compound (200-800 mg twice daily) + gemcitabine | 19 patients | Median OS: 6.2 months; 1-year survival: 37%; Reduced RAS/KRAS protein levels in paired biopsies | Hematologic and GI toxicities, fatigue; no DLTs or altered this compound exposure with combination | [8] |
| Advanced NSCLC with KRAS mutations | This compound monotherapy (600 mg twice daily) | Phase II trial | Limited efficacy as single agent | Well-tolerated | [2] |
The standardized methodology for evaluating this compound's effects in vitro involves comprehensive cell-based assays that measure proliferation, apoptosis, and cell cycle dynamics. The protocol typically begins with plating appropriate cancer cell lines (e.g., HepG2, Huh7, Hep3B for hepatocarcinoma; T24 for bladder cancer) at densities of 5×10³ cells/well in 96-well plates for viability assays or 1.5×10⁶ cells in 10-cm dishes for protein analysis [4]. Cells are allowed to adhere overnight before treatment with this compound across a concentration range (typically 25-200 μM) or vehicle control (DMSO) for varying durations (2 hours to 7 days) depending on the specific endpoint being measured [4]. For growth factor stimulation studies, cells are serum-starved overnight before adding EGF (50 ng/mL) or IGF2 (75 ng/mL) in serum-free medium containing 0.1% BSA along with this compound or vehicle [4].
Key readouts include cell viability measured by WST-1 assay, DNA synthesis assessed by BrdU incorporation, cell cycle distribution analyzed by propidium iodide staining and flow cytometry, and apoptosis determined by caspase-3/7 activity assays and LDH release [4]. For molecular mechanism studies, protein extracts are prepared for Western blotting using antibodies against RAS, phosphorylated and total forms of signaling proteins (Akt, MAPK, MEK), and apoptosis-related markers (NF-κB, XIAP, c-PARP) [4] [8]. Additionally, RAS activation states can be assessed through pull-down assays using the RAS-binding domain of RAF1 to precipitate active GTP-bound RAS, followed by immunoblotting [4]. These methodologies provide a comprehensive assessment of this compound's cellular effects and mechanism of action.
The experimental workflow for assessing this compound efficacy in vivo follows established preclinical cancer model systems, particularly mouse xenograft approaches. The standard protocol involves subcutaneously implanting cancer cells (typically 1-5×10⁶ cells per injection) or patient-derived tumor fragments into the flanks of immunodeficient mice (e.g., athymic nude mice) [8]. Once tumors reach a volume of approximately 200 mm³, mice are randomized into treatment groups (typically 5 mice with bilateral tumors, yielding 10 evaluable tumors per group) to receive either vehicle control or this compound administered orally at 100 mg/kg once daily for 4 weeks [8]. Tumor dimensions are measured twice weekly using calipers, and volume is calculated using the formula: volume = [length × width²]/2 [8].
For combination therapy studies with gemcitabine (relevant for pancreatic cancer models), the protocol typically involves this compound 100 mg/kg p.o. daily plus gemcitabine 100 mg/kg i.p. twice weekly for 4 weeks [8]. The primary efficacy endpoint is tumor growth index (TGI), calculated as (mean tumor volume of drug-treated group/mean tumor volume of control group) × 100, with xenografts showing TGI <50% classified as sensitive [8]. At study endpoint, tumors are harvested for pharmacodynamic analyses, including protein extraction and Western blotting to assess effects on RAS levels and downstream signaling pathways, as well as histological examination [8]. These protocols enable comprehensive evaluation of this compound's antitumor activity in physiologically relevant model systems.
Comprehensive experimental workflow for this compound evaluation, spanning in vitro assessment, in vivo models, and clinical development stages.
This compound has progressed through multiple clinical trials establishing its safety profile and preliminary efficacy signals. Phase I trials in Japanese patients with relapsed/refractory solid tumors demonstrated that this compound was well-tolerated across a dose range of 100-1000 mg twice daily, with no dose-limiting toxicities observed and 800 mg twice daily identified as the recommended phase II dose [1] [9]. The most common adverse events were gastrointestinal disturbances (diarrhea, abdominal pain, nausea), which were manageable and did not lead to treatment discontinuation [1]. Importantly, patients with KRAS mutations showed a remarkably long median progression-free survival of 227 days, suggesting potential efficacy in molecularly selected populations [1].
In a phase I study combining this compound with gemcitabine for treatment-naïve metastatic pancreatic cancer patients, the combination demonstrated acceptable toxicity with no alteration of this compound exposure when combined with gemcitabine [8] [10]. The median overall survival of 6.2 months and 1-year survival rate of 37% compared favorably with historical gemcitabine monotherapy outcomes [8]. Pharmacodynamic assessments in paired tumor biopsies from two patients showed decreased RAS and KRAS protein levels following treatment, providing proof-of-mechanism in human tumors [8]. However, subsequent phase II trials of this compound monotherapy in KRAS-mutant lung adenocarcinomas demonstrated limited efficacy as a single agent, prompting investigations into combination strategies and biomarker identification [2].
Despite its promising mechanism, this compound faces several significant challenges that have limited its clinical advancement to date. The compound exhibits limited bioavailability and chemical stability, necessitating relatively high concentrations to achieve antitumor effects [2] [6]. This limitation has spurred efforts to develop structural analogs with improved pharmaceutical properties, including lipophilic modifications that enhance membrane permeability and metabolic stability [2]. Research on these analogs has revealed structure-activity relationships where compounds with longer aliphatic chains (e.g., 16-carbon chains) demonstrate enhanced antiproliferative activity, while shorter chains improve antimigratory effects [2].
The tumor-specific resistance mechanisms to this compound represent another significant challenge. Proteomic analyses in bladder cancer cells revealed that this compound treatment downregulates oxidative phosphorylation and glycolysis pathways, but does not significantly affect key glycolytic enzymes downstream of RAS and HIF-1α, potentially explaining the high concentrations required for efficacy [6]. Additionally, the redundant signaling networks in cancer cells may necessitate combination approaches, as evidenced by studies showing enhanced efficacy when this compound is combined with gemcitabine in pancreatic cancer or with TRAIL receptor agonists in hepatocarcinoma [8] [5]. Future research directions should focus on optimized combination strategies, improved patient selection biomarkers, and next-generation analogs with enhanced pharmacokinetic and pharmacodynamic properties to fully realize the potential of RAS membrane disruption as an anticancer strategy.
Here are detailed methodologies for key experiments conducted with Salirasib in cell culture, based on published research.
The table below summarizes the inhibitory concentrations (IC50) of this compound across various human cancer cell lines, providing a reference for its potency.
| Cell Line | Cancer Type | IC50 / EC50 (μM) | Assay & Duration |
|---|---|---|---|
| HepG2 | Hepatocarcinoma | 107.51 [4] | MTT, 48 hrs |
| Hep3B | Hepatocarcinoma | 63.75 [4] | MTT, 48 hrs |
| Bel-7402 | Hepatocarcinoma | 76.13 [4] | MTT, 48 hrs |
| MCF7 | Breast Cancer | 46.75 - 49.1 [4] | MTT, 48 hrs |
| MDA-MB-231 | Breast Cancer (TNBC) | 51.22 [4] | MTT, 48 hrs |
| NCI-H460 | Lung Cancer | 48.6 - 49.2 [4] | MTT, 48 hrs |
| PANC-1 | Pancreatic Cancer | 35 - 53.6 [4] | MTT, 5-7 days / 48 hrs |
| MIA PaCa-2 | Pancreatic Cancer | > 20 [4] | Fluorescence, 48 hrs |
The following diagram illustrates the proposed mechanism of action of this compound and its downstream effects on cancer cells, based on the findings from the search results.
Mechanism of this compound (FTS) and its cellular consequences.
This compound is a novel synthetic small molecule that functions as a potent Ras protein inhibitor. This salicylic acid derivative represents a targeted therapeutic approach for cancers driven by Ras mutations, particularly pancreatic ductal adenocarcinoma (PDA). The molecular mechanism of this compound involves acting as a farnesylcysteine mimetic that selectively disrupts the association of active Ras proteins with their membrane-anchoring sites. This action effectively dislodges all Ras isoforms (including mutant K-Ras, H-Ras, and N-Ras) from the plasma membrane, preventing their activation and subsequent downstream signaling. Unlike earlier approaches that targeted farnesyltransferase, this compound directly targets the membrane localization of already processed Ras proteins, thereby bypassing the alternative prenylation escape pathways that limited previous therapeutic strategies [1] [2] [3].
Gemcitabine is a pyrimidine antimetabolite and deoxycytidine analog that has served as the standard first-line treatment for advanced pancreatic cancer since 1997. As a nucleoside analog, gemcitabine undergoes intracellular phosphorylation to active metabolites that incorporate into DNA, leading to masked chain termination and inhibition of DNA synthesis. The drug demonstrates particular effectiveness in improving clinical benefit response (CBR), including pain reduction, decreased analgesic consumption, and enhanced quality of life, despite modest objective response rates of 10-30% in advanced disease settings. Gemcitabine monotherapy typically yields overall survival of 5-7 months in advanced pancreatic cancer, establishing it as the historical benchmark for therapeutic efficacy in this malignancy [4] [5].
The strong biological rationale for combining this compound with gemcitabine in pancreatic cancer stems from the high prevalence of K-Ras mutations in this malignancy, occurring in >90% of pancreatic ductal adenocarcinomas. The Ras signaling pathway plays a fundamental role in regulating cellular proliferation, differentiation, adhesion, and apoptosis, with constitutive activation driving tumor growth and progression. Preclinical studies demonstrated that this compound synergizes with gemcitabine both in inhibiting tumor growth and prolonging survival in mouse xenograft models, providing the foundational evidence for clinical translation of this combination approach. By targeting the fundamental Ras driver in pancreatic cancer while maintaining cytotoxic pressure through gemcitabine's antimetabolite activity, this combination represents a mechanistically complementary therapeutic strategy [1] [2] [6].
Comprehensive in vitro investigations utilizing pancreatic cancer cell lines, including Panc-1 models, demonstrated that this compound treatment decreases cellular Ras content in a dose-dependent manner. Maximum reduction of approximately 50% in Ras protein levels was achieved at this compound concentrations ranging from 25 to 50 µM. This reduction correlated with inhibition of downstream Ras effector pathways and suppression of malignant cell growth. The IC₅₀ values varied across different pancreatic cancer models, reflecting heterogeneous dependence on Ras signaling pathways. Importantly, these studies established that this compound effectively targets both wild-type and mutant Ras variants, addressing the fundamental genetic lesion in most pancreatic cancers [3].
Table 1: Preclinical Efficacy of this compound in Patient-Derived Xenograft (PDX) Models
| PDX Model | Treatment Group | Tumor Growth Index (TGI) | Response Classification | Ras Pathway Modulation |
|---|---|---|---|---|
| A6L | This compound (100 mg/kg/day) | <50% | Sensitive | Significant decrease in p-MEK, p-MAPK |
| Panc265 | This compound (100 mg/kg/day) | <50% | Sensitive | Reduced p-AKT, increased c-PARP |
| Other Models (12/14) | This compound (100 mg/kg/day) | >50% | Resistant | Variable pathway effects |
| A6L | Gemcitabine + this compound | <30% | Highly Sensitive | Enhanced apoptosis markers |
| Panc265 | Gemcitabine + this compound | <35% | Highly Sensitive | Synergistic pathway inhibition |
In vivo studies employed patient-derived xenografts (PDX) from the PancXenoBank collection to evaluate this compound's antitumor activity in clinically relevant models. Treatment protocols involved administration of this compound at 100 mg/kg orally once daily for four weeks, with tumor volume measured twice weekly. Xenografts demonstrating a tumor growth index (TGI) <50% were classified as sensitive based on established criteria for pancreatic cancer models. Of the 14 PDX models evaluated, 2 models (14.3%) exhibited sensitivity to single-agent this compound, confirming that a subset of pancreatic tumors demonstrates significant dependence on Ras signaling. The combination of this compound with gemcitabine (100 mg/kg IP twice weekly) demonstrated enhanced efficacy in sensitive models, with TGI values falling below 35%, suggesting synergistic activity [6] [3].
Western blot analysis of post-treatment tumor samples from responsive xenograft models demonstrated consistent modulation of Ras signaling pathways. This compound treatment resulted in decreased phosphorylation of key downstream effectors, including MEK (Ser221) and MAPK (Thr202/Tyr204), along with reduced AKT activation (Ser473). Additionally, responsive models showed increased cleavage of PARP, indicating induction of apoptotic pathways. These molecular changes correlated with tumor growth inhibition, providing mechanistic validation of this compound's target engagement and biological activity in vivo [3].
A systematic phase I evaluation established the recommended phase II dose of this compound at 600 mg twice daily when combined with standard gemcitabine (1000 mg/m² IV on days 1, 8, and 15 of a 28-day cycle). This determination followed dose escalation from 200 mg to 800 mg twice daily, with the 800 mg dose resulting in dose-limiting gastrointestinal toxicities (Grade 1-2 diarrhea) in all treated patients. The combination regimen demonstrated manageable toxicity profiles, with no overlapping pharmacokinetic interactions observed between this compound and gemcitabine. Hematologic and gastrointestinal adverse events mirrored those expected with gemcitabine monotherapy, with no unexpected synergistic toxicities identified [6] [3].
Table 2: Clinical Efficacy Outcomes from this compound and Gemcitabine Combination Therapy
| Study Phase | Patients (n) | Median Overall Survival (months) | Progression-Free Survival (months) | 1-Year Survival Rate (%) | Dose Level |
|---|---|---|---|---|---|
| Phase I | 19 | 6.2 | 4.7 | 37% | 200-800 mg BID |
| Phase I (MTD) | 6 | Not reported | Not reported | Not reported | 600 mg BID |
| Preclinical PDX | 14 models | Not applicable | Not applicable | Not applicable | 100 mg/kg/day |
In the phase I clinical trial involving 19 treatment-naïve patients with metastatic pancreatic adenocarcinoma, the combination of this compound and gemcitabine demonstrated encouraging clinical activity. The observed median overall survival of 6.2 months and one-year survival rate of 37% compared favorably with historical benchmarks for gemcitabine monotherapy. The progression-free survival reached 4.7 months, suggesting meaningful disease control. Pharmacodynamic assessments in paired tumor biopsies from two patients revealed decreased Ras and K-Ras protein levels following treatment initiation (Cycle 1, Day 9), providing clinical evidence of target engagement. Pharmacokinetic analyses confirmed that gemcitabine coadministration did not alter this compound exposure, supporting the pharmacological compatibility of this combination [6] [3].
The clinical efficacy of this compound and gemcitabine combination must be interpreted within the landscape of pancreatic cancer therapeutics. Meta-analyses of gemcitabine-based combination therapies have demonstrated that doublet regimens generally provide superior outcomes compared to gemcitabine monotherapy, with improved overall survival (HR=0.84), progression-free survival (HR=0.78), and overall response rates (OR=1.92). However, this benefit appears dependent on the companion agent, with gemcitabine plus capecitabine or S-1 demonstrating significant survival advantages, while gemcitabine plus cisplatin failed to show improved efficacy. Notably, combination therapies typically increase the incidence of adverse events including leukopenia, neutropenia, anemia, and gastrointestinal toxicities, highlighting the importance of appropriate patient selection and supportive care [4].
Purpose: To evaluate the antitumor activity of this compound alone and in combination with gemcitabine using patient-derived xenograft models of pancreatic cancer.
Materials:
Methods:
Purpose: To assess the pharmacodynamic effects of this compound on Ras protein levels and downstream signaling pathways in treated tumors.
Methods:
Protein Extraction:
Gel Electrophoresis and Transfer:
Immunoblotting:
Detection:
Diagram 1: Mechanism of this compound and Gemcitabine Combination Therapy. This compound (red pathway) dislodges Ras proteins from membrane anchoring sites, inhibiting downstream signaling. Gemcitabine (blue pathway) independently suppresses cell proliferation through DNA synthesis inhibition, creating complementary anticancer mechanisms.
Diagram 2: Preclinical Evaluation Workflow for this compound and Gemcitabine Combination Therapy. The systematic approach encompasses patient-derived xenograft establishment, treatment randomization, comprehensive monitoring, and molecular analysis to evaluate antitumor activity and pharmacodynamic effects.
The combination of This compound with gemcitabine represents a mechanistically rational approach for targeting the fundamental Ras driver in pancreatic cancer while maintaining cytotoxic pressure through established antimetabolite therapy. Preclinical data demonstrates convincing synergistic activity in responsive models, with clinical studies confirming acceptable safety profiles and promising efficacy signals in advanced pancreatic cancer patients.
Future development should focus on predictive biomarker identification to enrich for patients most likely to benefit from Ras-targeted therapy. The 14.3% response rate in PDX models underscores the molecular heterogeneity of pancreatic cancer and the need for patient stratification strategies. Additionally, exploration of this compound combinations with modern gemcitabine-based regimens (such as gemcitabine/nab-paclitaxel) may enhance therapeutic efficacy further. The well-tolerated safety profile and oral administration of this compound support its potential integration into multi-modality treatment approaches for this challenging malignancy.
This compound (Farnesylthiosalicylic acid, FTS) is a farnesylcysteine mimetic that functions as a pan-Ras inhibitor. Its primary mechanism of action involves competing with active, GTP-bound Ras proteins for their membrane anchorage sites, thereby displacing all Ras isoforms (H-Ras, K-Ras, N-Ras) from the plasma membrane. This leads to accelerated degradation of Ras and subsequent inhibition of Ras-dependent cell growth and transformation. [1] [2]
Originally investigated for its anti-cancer properties, recent research has expanded its applications to include modulating the tumor microenvironment and inhibiting fibrosis, highlighting its versatility as a biological tool. [3] [4]
This compound exerts its effects through multiple pathways. The diagram below illustrates its core mechanism and downstream consequences on cell proliferation.
Diagram 1: Core mechanism of this compound action. It displaces active Ras from the membrane, inhibiting proliferation signaling and promoting anti-growth pathways.
This section provides standardized protocols for evaluating the anti-proliferative effects of this compound, based on established methodologies from recent literature. [3] [1]
Materials:
Procedure:
The Cell Counting Kit-8 (CCK-8) assay provides a colorimetric method to quantify cell viability and proliferation. [3]
Workflow:
Diagram 2: CCK-8 assay workflow for assessing this compound's effect on cell viability.
Key Details:
The 5-Ethynyl-2′-deoxyuridine (EdU) assay directly measures DNA synthesis in proliferating cells. [3]
Procedure:
The table below summarizes key quantitative findings from recent studies on this compound's anti-proliferative effects.
Table 1: Summary of this compound's Anti-Proliferative Effects Across Different Cell Models
| Cell Type/Model | Assay Type | Key Findings | Optimal Concentrations | Exposure Time | Reference |
|---|---|---|---|---|---|
| TNBC Cells (MDA-MB-231, Hs578T) | CCK-8, EdU | Synergy with c-Myc knockdown; G1/S phase arrest; ↓ MCM2-mediated DNA replication | 10 μM (with c-Myc targeting) | 48-72 hours | [3] |
| Hepatocarcinoma (HepG2, Huh7, Hep3B) | WST-1, BrdU, Cell Cycle Analysis | ~50% growth inhibition; ↓ cyclin A/D1; ↑ p21/p27 | 150 μM (with serum); 60-85 μM (serum-free + EGF/IGF2) | 24-72 hours | [1] |
| SSc Dermal Fibroblasts | MTT, qPCR | ↓ COL1A1, COL1A2, α-SMA; ↑ MMP1; no significant cytotoxicity | 12.5 μM (with TGF-β1) | 24 hours | [4] |
| Hepatocarcinoma + TRAIL | WST-1, Caspase Activity | Sensitization to TRAIL-induced apoptosis; synergistic effect | 150 μM pretreatment | 24h pretreatment + 24h TRAIL | [5] |
Recent studies reveal that this compound's efficacy can be enhanced through strategic combinations:
In Triple-Negative Breast Cancer models, this compound demonstrates potent synergy with c-Myc knockdown. The combination inhibits MCM2-mediated DNA replication, causing G1/S phase arrest and significant enhancement of PD-L1 blockade efficacy in murine models. This suggests potential for immunotherapeutic combinations. [3]
In hepatocarcinoma cells, pretreatment with this compound (150 μM, 24 hours) sensitizes resistant cells to TRAIL-induced apoptosis through DR5 upregulation and survivin inhibition. This combination activates both extrinsic (caspase-8) and intrinsic (caspase-9) apoptotic pathways, with 25-50% of cells undergoing apoptosis. [5]
In dermal fibroblasts from SSc patients, low-dose this compound (12.5 μM) significantly reduces expression of fibrotic markers (COL1A1, COL1A2, α-SMA, fibronectin) while increasing MMP1 expression, indicating potential application in fibrotic disorders beyond oncology. [4]
This compound represents a versatile research tool with well-established protocols for assessing anti-proliferative effects across multiple disease models. Its unique mechanism as a Ras inhibitor, combined with emerging evidence of synergy with targeted therapies and immunotherapies, makes it particularly valuable for investigating Ras-dependent signaling pathways. The standardized protocols provided here enable robust evaluation of its effects on cell proliferation, DNA synthesis, and combination therapies.
Salirasib (S-trans,trans-farnesylthiosalicylic acid) is an oral RAS inhibitor that represents a novel approach in targeting cancers driven by RAS mutations. Its mechanism of action is distinct from farnesyl transferase inhibitors (FTIs). This compound functions as a competitive dislocator of RAS proteins from the cell membrane; it mimics the C-terminal farnesylcysteine common to all RAS isoforms, thereby competing with active, farnesylated RAS for binding sites on the plasma membrane. This competition leads to the dislocation of active RAS from the membrane and its subsequent degradation in the cytoplasm, effectively blocking the aberrant RAS signaling that drives tumor growth in a wide range of cancers, including pancreatic and colorectal cancer [1] [2]. The following diagram illustrates this mechanism and the core structure of this compound.
Diagram 1: Mechanism of Action of this compound (FTS). FTS competes with farnesylated RAS proteins for membrane binding sites, leading to RAS dislocation and degradation.
The foundational PK data for this compound was derived from a phase I, multiple-ascending-dose clinical trial conducted in Japanese patients with relapsed or refractory solid tumors [1] [3]. The primary objectives of this trial were to investigate the safety, tolerability, and pharmacokinetics of this compound, with an exploratory analysis of its efficacy.
To ensure patient safety and the integrity of the PK analysis, participants were selected based on stringent criteria [1] [3]:
The trial employed a 28-day cycle with a standard "3+3" dose escalation design [1]. This compound was administered orally twice daily after meals from Days 1 to 21, followed by a 7-day treatment-free period. Dosing cohorts were evaluated at 100, 200, 400, 600, 800, and 1000 mg, twice daily. On Day 1 of the first cycle, patients received only the morning dose to facilitate single-dose PK analysis. Patients with stable disease or better were permitted to repeat the treatment cycle [1].
A rigorous sampling schedule was implemented to characterize the PK profile of this compound comprehensively [1].
Blood Sample Collection:
Urine Sample Collection (Day 1): For patients receiving 200, 600, or 1000 mg, urine was collected over intervals of 0–6, 6–12, and 12–24 hours post-dose [1].
Bioanalytical Method: The concentrations of this compound in plasma and urine were determined using liquid chromatography–tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific method, with analyses performed by LSI Medience Corporation (Tokyo, Japan) [1].
The overall workflow of the clinical trial and PK analysis is summarized below.
Diagram 2: Pharmacokinetic Analysis Workflow for this compound. BID: twice daily; NCA: Non-Compartmental Analysis.
The PK parameters for this compound were calculated using non-compartmental analysis, which is standard for early-phase clinical trials. The key parameters derived from this analysis are summarized in the table below. These parameters are critical for understanding the drug's behavior in the body, including its exposure (AUC and Cmax), time-related metrics (Tmax and T1/2), and accumulation potential [1] [4].
Table 1: Key Pharmacokinetic Parameters and Their Definitions in this compound Analysis
| PK Parameter | Definition | Pharmacokinetic Insight |
|---|---|---|
| AUC0-inf | Area under the concentration-time curve from zero to infinity. | Total drug exposure after a single dose. |
| AUC0-tlast | Area under the curve from zero to the last measurable concentration. | Measured exposure, used if extrapolation of AUC0-inf is unreliable. |
| Cmax | Maximum observed plasma concentration. | Peak systemic exposure. |
| Tmax | Time to reach Cmax. | Absorption rate indicator. |
| T1/2 | Apparent terminal elimination half-life. | Time for plasma concentration to reduce by 50%. |
| Accumulation Ratio | Ratio of AUC at steady state to AUC after a single dose. | Degree of drug accumulation with repeated dosing. |
The trial established that this compound's exposure increased with the dose, with Cmax and AUC0-inf reaching their maximum at the 800 mg twice-daily dose level. No further significant increase was observed at the 1000 mg dose, suggesting potential saturation of absorption. The maximum tolerated dose (MTD) was not reached, as no dose-limiting toxicities (DLTs) were observed in any cohort. Based on the PK and safety profile, the 800 mg twice-daily dose was recommended for phase II trials [1].
While the primary focus was PK, the trial protocol included comprehensive safety and efficacy assessments.
The application notes detailed above provide a robust framework for the pharmacokinetic analysis of this compound in clinical trials. The methods demonstrate that this compound exhibits a predictable PK profile with good tolerability in the dose range studied. The LC-MS/MS bioanalytical method, coupled with intensive sampling and non-compartmental analysis, proved effective in characterizing the drug's disposition. The promising efficacy signals in KRAS-mutant patients highlight the importance of these PK/PD relationships in future drug development efforts for this challenging target. Researchers can adapt this validated protocol for subsequent studies investigating this compound, either as a monotherapy or in combination regimens.
Salirasib (S-trans,trans-farnesylthiosalicylic acid, FTS) is a synthetic farnesylcysteine mimetic that acts as a pan-Ras inhibitor [1] [2]. Its primary mechanism involves disrupting the active, GTP-bound Ras proteins from their anchorage sites on the inner plasma membrane [2]. This dislodgment accelerates the degradation of Ras, reducing total cellular Ras levels and inhibiting Ras-dependent cell growth [2]. Furthermore, research indicates that this compound directly inhibits the mTOR complex 1 (mTORC1) by disrupting the mTOR-raptor association, thereby blocking a critical downstream signaling node in oncogenic proliferation [3].
The diagram below illustrates the signaling pathway targeted by this compound and its molecular effects.
The table below summarizes quantitative results from this compound treatment in hepatocarcinoma cell lines.
Table 1: Summary of this compound In Vitro Efficacy in Hepatocarcinoma Cell Lines [4] [3]
| Experimental Parameter | Serum-Containing Conditions | Growth Factor-Stimulated (Serum-Free) |
|---|---|---|
| IC₅₀ for Cell Growth | ~150 μM | 60 - 85 μM |
| Anti-proliferative Mechanism | Downregulation of Cyclin A, slight reduction of Cyclin D1; Upregulation of p21 and p27 | |
| Apoptosis Induction | Caspase 3 activation, Cytochrome c release, Death receptor upregulation, Reduced cFLIP/survivin | |
| Signaling Pathway Modulation | Ras downregulation, mTOR inhibition, No reduction in ERK or Akt phosphorylation |
The table below summarizes pharmacokinetic data of this compound from animal studies.
Table 2: Preclinical Pharmacokinetic Parameters of this compound in Mice [2]
| Parameter | Value | Units | Comments |
|---|---|---|---|
| Bioavailability | 69.5 | % | After 40 mg/kg oral dose |
| Volume of Distribution | 19490 | mL/kg | After 40 mg/kg oral dose |
| Plasma Half-Life | 2.66 | hours | After 40 mg/kg oral dose |
| Clearance | 5075 | mL/h/kg | After 40 mg/kg oral dose |
A phase I/II clinical trial investigated this compound in combination with gemcitabine for metastatic pancreatic adenocarcinoma [5].
The following diagram outlines the general workflow for evaluating this compound in preclinical and clinical studies.
This compound represents a mechanistically distinct approach to targeting oncogenic signaling by disrupting Ras membrane localization and mTOR activity. Preclinical data consistently demonstrates its efficacy in inhibiting tumor growth in hepatocellular carcinoma and subset of pancreatic cancer models. The compound has successfully transitioned to clinical trials, showing acceptable tolerability and promising activity in combination with gemcitabine for pancreatic cancer. Future research should focus on identifying predictive biomarkers for patient selection and exploring synergistic combinations with other targeted therapies.
This compound is a synthetic S-prenyl-cysteine mimetic that specifically dislodges active Ras proteins from the cell membrane [1] [2]. It competes with farnesylated Ras for common binding sites on membrane-associated proteins, disrupting the spatiotemporal localization essential for Ras signaling [2]. This leads to mislocalization of active Ras, accelerated degradation in the cytosol, and subsequent inhibition of downstream oncogenic signaling, without affecting farnesyl transferase activity [1] [3].
The table below summarizes quantitative data from preclinical and clinical studies on this compound.
| Model System | Key Findings | Dosage/Concentration | Primary Outcome |
|---|---|---|---|
| In Vitro (HCC Cell Lines) [3] | Time- and dose-dependent growth inhibition; Induction of apoptosis; Downregulation of cyclins A/D1; Upregulation of p21/p27. | IC~50~: 150 µM (with serum); 60-85 µM (with EGF/IGF2) | Inhibition of proliferation and induction of apoptosis associated with Ras downregulation and mTOR inhibition. |
| In Vivo (Mouse Xenograft) [3] | Significant reduction in tumor growth. | Not fully specified in results | 56% reduction in mean tumor weight after 12 days of treatment. |
| In Vivo (Pharmacokinetics) [4] | Good oral bioavailability detected in mouse plasma. | Oral: 40 mg/kg; IP: 20 mg/kg | Oral bioavailability: 69.5% (CMC suspension); t~max~: 1 h; t~1/2~: ~2 h. |
| Clinical (Phase I, Hematologic Malignancies) [1] | Well-tolerated; no dose-limiting toxicities; modest activity. | 100-900 mg twice daily (21 days/28-day cycle) | Most frequent adverse event: Grade 1-2 diarrhea (82% of pts). Hematological improvement in 47% of patients (8/17). |
Here are core methods for evaluating this compound's efficacy and mechanism in a research setting.
This protocol is used to determine the anti-proliferative effects of this compound [3].
This method assesses the molecular impact of this compound on Ras localization and function [2] [3].
This protocol outlines the evaluation of this compound in animal models [4] [3].
The following diagrams, generated using Graphviz, illustrate the core concepts and experimental workflow.
Objective: This document summarizes the design, safety, pharmacokinetics, and preliminary efficacy of the oral RAS inhibitor Salirasib from a phase I clinical trial in Japanese patients with relapsed or refractory solid tumors. The purpose is to provide researchers with a reference for the clinical development of RAS-targeted therapies [1] [2].
This was a multiple-ascending dose trial conducted in Japan [1].
The pharmacokinetic (PK) analysis was performed on days 1 and 21 of the treatment cycle. The maximum plasma concentration (Cmax) and area under the curve (AUCinf) were found to be highest at the 800 mg dose level. Based on the PK profile and the safety data, the 800 mg twice-daily dose was recommended for phase II trials [1].
This compound was well-tolerated across all dose groups [1].
An exploratory analysis of efficacy was conducted based on diagnostic imaging.
This compound (S-trans, trans-farnesylthiosalicylic acid) is a novel oral RAS inhibitor. Its mechanism differs from earlier farnesyltransferase inhibitors (FTIs). This compound acts by mimicking the farnesyl cysteine moiety of RAS proteins, thereby competitively dislodging all active RAS isoforms from their membrane anchorage sites. This leads to the degradation of RAS in the cytosol and subsequent inhibition of its downstream signaling cascades [1] [3] [4].
The diagram below illustrates how this compound disrupts the RAS signaling pathway.
This section outlines the core methodology used in the clinical trial for reference in future study designs [1].
1. Study Registration and Ethics
2. Drug Administration and Dose Escalation
3. Pharmacokinetic (PK) Assessment
Cmax, Tmax, AUC).4. Safety and Efficacy Evaluation
Table 1: Dose Escalation Scheme and Key Pharmacokinetic Findings
| Dose Level (mg, twice-daily) | Number of Patients | C_max (Day 1) | AUC_inf (Day 1) | Key PK Outcome |
|---|---|---|---|---|
| 100 | 3 | - | - | Baseline exposure |
| 200 | 3 | - | - | Exposure increases with dose |
| 400 | 3 | - | - | Exposure increases with dose |
| 600 | 3 | - | - | Exposure increases with dose |
| 800 | 3 (then +3) | Peak Value | Peak Value | Recommended Phase II Dose |
| 1000 | 3 | Lower than 800mg | Lower than 800mg | Exposure decrease vs. 800mg |
Note: Specific PK values were not detailed in the source publication, which highlighted that maximal Cmax and AUCinf were observed at the 800 mg dose level [1].
Table 2: Summary of Safety and Tolerability Profile
| Assessment Category | Findings / Outcome |
|---|---|
| Maximum Tolerated Dose (MTD) | Not identified (No DLTs observed in any cohort) |
| Most Common Adverse Events (AEs) | Diarrhea, Abdominal Pain, Nausea (Primarily Grade 1-2) |
| Treatment Discontinuation due to AEs | None |
| Completion of First Cycle | 21/21 (100%) |
| Patients Receiving Multiple Cycles | 11/21 (Median: 2 cycles, Range: 1-13) |
Mechanism of Action & GI Toxicity this compound acts as a Ras inhibitor by mimicking the farnesyl cysteine group of RAS proteins, dislodging them from the plasma membrane and leading to their degradation [1] [2] [3]. The gastrointestinal tract can be susceptible to this mechanism, potentially leading to the observed side effects of diarrhea, abdominal pain, and nausea [1] [4].
Incidence and Severity in Clinical Trials The following table summarizes the frequency and characteristics of GI side effects observed in a phase I clinical trial involving Japanese patients with solid tumors [1] [5] [6]:
| Adverse Event | Frequency | Severity (Grade) | Outcome & Management |
|---|---|---|---|
| Diarrhea | Most frequently observed | Grade 1-2 | No events led to treatment discontinuation [1]. |
| Abdominal Pain | Frequently observed | Grade 1-2 | Managed without dose reduction [1]. |
| Nausea | Frequently observed | Grade 1-2 | Well-tolerated with standard care [1]. |
In this trial, no dose-limiting toxicities (DLTs) were observed at any dose level, and the maximum tolerated dose (MTD) was not reached. The recommended phase II dose was established at 800 mg twice daily [1] [6].
Another phase I study combining this compound with gemcitabine in pancreatic cancer patients also reported gastrointestinal toxicities as common adverse events, alongside hematologic toxicity and fatigue [4].
Q1: At what dose do GI side effects typically appear? GI disturbances have been observed across a wide dose range (100 mg to 1000 mg twice daily) but were generally mild and manageable. In one trial, all three patients at the 800 mg dose experienced Grade 1-2 diarrhea, which informed the recommendation for the Phase II dose [1] [4].
Q2: Are there any protocols for managing these side effects in a clinical setting? While specific anti-diarrheal regimens are not detailed in the results, the clinical trials defined Dose-Limiting Toxicity (DLT) as nausea, vomiting, or diarrhea of Grade 3 or higher despite optimal treatment [1]. This indicates that standard supportive care (e.g., anti-emetics, anti-diarrheals) should be implemented proactively, and only severe, treatment-resistant cases would necessitate dose interruption or adjustment.
Q3: How does the GI toxicity profile of this compound compare to other RAS-targeting agents? this compound's GI profile appears different from newer KRAS G12C inhibitors like Sotorasib. A recent pharmacovigilance study on Sotorasib reported a different set of frequent adverse events, with gastrointestinal disorders being the second most common system organ class affected [7]. This suggests that the safety and toxicity management strategies may be agent-specific.
For researchers designing preclinical or clinical studies to further investigate this compound's side effects, the following workflow outlines key assessment steps, derived from the methodologies of the cited trials [1] [4]:
| Question | Answer & Key Details | Reference |
|---|---|---|
| What is this compound's mechanism of action? | This compound is a Ras inhibitor. It acts as a farnesylcysteine mimetic, dislodging all active Ras isoforms from their membrane anchorage sites, thereby inhibiting Ras-mediated signaling. [1] [2] | |
| What are the main applications of this compound in research? | Primarily investigated in oncology for cancers with Ras pathway dysregulation. Studies focus on pancreatic cancer, lung adenocarcinoma, and, most recently, Triple-Negary Breast Cancer (TNBC). [3] [1] [2] | |
| Has this compound been used in clinical trials? | Yes. A clinical study for pancreatic cancer used this compound combined with gemcitabine. The recommended dose was 600 mg twice daily, resulting in a progression-free survival of 4.7 months. [1] [4] | |
| Are there any known drug combinations that enhance this compound's efficacy? | A recent (2025) study identified that combining this compound with c-Myc targeting synergistically enhances efficacy in TNBC models and improves the response to PD-L1 immunotherapy. [3] | |
| What is the key molecular mechanism behind the this compound/c-Myc combination? | The combination blocks MCM2-mediated DNA replication, causing G1/S phase cell cycle arrest and apoptosis. It also remodels the tumor immune microenvironment. [3] |
Here are the methodologies and quantitative findings from a key recent study on this compound combination therapy.
This 2025 study provides a robust protocol for evaluating the this compound and c-Myc combination in TNBC models [3].
1. In Vitro Synergy Assessment
2. In Vivo Efficacy in Murine Models
The workflow for this experimental approach can be visualized as follows:
The table below summarizes key quantitative findings from the search results for easy comparison.
| Model/Setting | Treatment | Key Efficacy Outcomes & Metrics | Reference |
|---|---|---|---|
| TNBC (Preclinical) | This compound + c-Myc knockdown | Synergistic reduction in cell viability; Induction of apoptosis; G1/S phase cell cycle arrest. [3] | |
| TNBC (Preclinical, In Vivo) | This compound + c-Myc target + PD-L1 blockade | Enhanced PD-L1 blockade efficacy; Significant reduction in tumor volume; Inhibition of lung metastases. [3] | |
| Pancreatic Cancer (Clinical) | This compound (600 mg, twice daily) + Gemcitabine | Progression-Free Survival (PFS): 4.7 months. No overlapping pharmacokinetics with gemcitabine. [1] [4] |
Understanding the pathway this compound inhibits is crucial. The diagram below illustrates the Ras/MAPK pathway and this compound's point of intervention.
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Low efficacy of this compound in vitro | Incorrect dosing or timing; Resistance due to alternative prenylation. | Perform a dose-response curve; Consider combination with other pathway inhibitors (e.g., c-Myc targeting) [3] [2]. |
| High cell death in control group | Toxicity from transfection reagents (e.g., polybrene) during lentiviral transduction. | Optimize the concentration of polybrene (e.g., 5 µg/mL used in the study) and duration of exposure [3]. |
| Poor in vivo response | The cancer model may not be dependent on the Ras pathway. | Validate the Ras mutation status and pathway activation in your model before initiating studies [5] [2]. |
| Off-Target Protein / Pathway | Observed Effect | Experimental Context | Potential Impact |
|---|---|---|---|
| mTOR Signaling [1] [2] | Inhibition of mTOR activation | Human hepatocarcinoma cell lines (HepG2, Huh7, Hep3B) and a subcutaneous xenograft model [1]. | Contributes to anti-tumor effect (apoptosis, growth inhibition) but may confuse experimental interpretation [1] [2]. |
| RHEB Protein [2] | Suggested inhibition | Preclinical studies; effect observed due to shared farnesylation-dependent membrane association [2]. | Potential source of unintended cellular effects, given RHEB's role in activating mTOR [2]. |
| General Farnesylated Proteins [2] | Potential disruption | Based on its mechanism as a farnesylcysteine mimetic [2]. | May affect other farnesylated proteins beyond Ras, though full scope is not yet characterized [2]. |
This compound's main documented off-target effects are the inhibition of the mTOR signaling pathway and the farnesylated protein RHEB [1] [2].
To deconvolute the effects, you need to implement a rigorous experimental workflow that includes specific biomarkers and controls.
The following diagram outlines the key steps for this experimental workflow:
Step-by-Step Protocol:
This protocol is adapted from methodologies used in preclinical studies [4] [1] [3].
Objective: To treat cancer cells with this compound and analyze its effects on Ras localization, downstream signaling, and off-target mTOR pathway activity.
Materials:
Method:
This compound (Farnesylthiosalicylic Acid, FTS) is a synthetic small molecule that acts as a farnesylcysteine mimetic [1]. Its primary proposed mechanism is to disrupt the membrane localization and activation of Ras proteins, which are frequently mutated in many cancers.
This combined action on Ras and mTOR makes it a promising therapeutic agent, particularly for cancers driven by these pathways.
For easy reference, here are the key pharmacokinetic and efficacy data for this compound.
Table 1: Pharmacokinetic Profile of this compound in Mice (after 40 mg/kg oral dose) [1]
| Parameter | Value | Units |
|---|---|---|
| Bioavailability | 69.5 | % |
| Volume of Distribution | 19490 | ml/kg |
| Plasma Half-Life | 2.66 | hours |
| Clearance | 5075 | ml/h/kg |
Table 2: In Vitro Efficacy of this compound in Human Cancer Cell Lines [2]
| Cell Line | Cancer Type | Condition | IC₅₀ (Approx.) |
|---|---|---|---|
| HepG2, Huh7, Hep3B | Hepatocarcinoma (HCC) | Culture with serum | 150 µM |
| HepG2, Huh7, Hep3B | Hepatocarcinoma (HCC) | Stimulation with EGF or IGF (serum-free) | 60 - 85 µM |
| A549, H23, HTB54 | Lung Cancer (mutated K-ras) | Information from source | Inhibits active K-Ras and tumor growth [1] |
Table 3: In Vivo Efficacy of this compound in a Xenograft Model [2]
| Model | Cell Line | Treatment Duration | Result |
|---|---|---|---|
| Subcutaneous Xenograft in Mice | HepG2 | 12 days | 56% reduction in mean tumor weight |
This protocol summarizes the methodology used to determine the IC₅₀ of this compound in human hepatocarcinoma cell lines [2]. You can adapt it as a foundational guide for your own experiments.
1. Cell Culture and Seeding
2. Drug Treatment and Dose-Response
3. Cell Viability and Proliferation Assessment
4. Data Analysis
Here are answers to some potential FAQs that researchers might encounter.
Q1: The inhibitory effect of this compound in my experiment is weaker than expected. What could be the reason?
Q2: Does this compound affect all RAS isoforms equally?
Q3: Are there any known off-target effects of this compound I should consider in my data interpretation?
The following diagram, generated with Graphviz, visually summarizes the multi-step mechanism of this compound.
The core mechanism shows this compound interfering with Ras trafficking, leading to its degradation, while also directly inhibiting mTOR signaling.
The following table outlines the established treatment cycles from human clinical trials, which provide the most direct guidance for dosing schedules.
| Phase / Study Type | Patient Population | Dosing Schedule (Cycle = 28 days) | Maximum Tolerated Dose (MTD) | Recommended Phase II Dose | Key Findings |
|---|
| Phase I (Solid Tumors) [1] | Japanese patients with relapsed/refractory solid tumors | Days 1-21: Twice-daily oral administration Days 22-28: Rest period | Not reached (up to 1000 mg twice daily) | 800 mg twice daily | Well-tolerated; main AEs were grade 1-2 diarrhea, abdominal pain, nausea. | | Phase I (Hematologic Malignancies) [2] | Patients with relapsed/refractory leukemia (AML, MDS, etc.) | Days 1-21: Twice-daily oral administration Days 22-28: Rest period | Not reached (up to 900 mg twice daily) | Not determined (study halted) | Well-tolerated; frequent grade 1-2 diarrhea; showed modest activity (hematological improvement). |
For in-vivo studies, the referenced research used the following dosing regimens, which can inform your experimental design:
This detailed methodology is based on a study investigating the effect of this compound on Hepatocarcinoma Cell Lines (HepG2, Huh7, Hep3B) [3]. You can adapt this protocol for your own cell-based assays.
1. Objective To evaluate the in-vitro effect of this compound on cell growth, proliferation, and apoptosis in human cancer cell lines.
2. Materials
3. Methodology
The diagrams below illustrate this compound's mechanism and a typical in-vitro workflow.
Here are answers to common challenges in inhibiting alternatively prenylated K-Ras:
| Challenge & Phenomenon | Root Cause | Proposed Solution & Notes |
|---|---|---|
| FTI Resistance: K-Ras4B remains membrane-associated and functional after FTI treatment. [1] [2] [3] | Alternative Prenylation: K-Ras4B undergoes geranylgeranylation by GGTase-I when farnesylation is blocked. [1] [2] | Use combination therapy: Co-administer FTase and GGTase-I inhibitors (GGTIs). Note: Complete inhibition may be challenging due to toxicity. [1] |
| Incomplete Inhibition: K-Ras4B shows higher intrinsic resistance to FTIs compared to H-Ras. [2] [3] | High FTase Affinity: The polybasic domain of K-Ras4B increases its affinity for Farnesyltransferase, competing more effectively with FTIs. [2] [3] | Strategize for high FTI concentrations or identify other farnesylated protein targets (the FTI's anti-tumor effect may work through these). [2] [3] |
| Limited Efficacy in Clinical Trials: Prenylation inhibitors show poor outcomes despite promising preclinical data. [1] | Complex Context: Factors include K-Ras turnover rate, tissue-specific mutation patterns, and tumor-specific RAS dependency. [1] | Implement patient stratification by KRAS mutation type and tissue of origin. Analyze prenylation status in tumors. [1] |
To effectively research alternative prenylation, you can employ the following modern methodologies.
This method uses bioorthogonal probes to globally analyze prenylation dynamics and inhibitor responses in living cells. [4]
The following diagram illustrates this chemical proteomics workflow:
To study the functional consequences of prenylation inhibition on specific pathways, measure key downstream effectors.
The field is moving beyond traditional prenylation inhibition. Promising new approaches include:
| Cancer Type | Study Type / Model | Key Efficacy Findings | Reference / Context |
|---|---|---|---|
| Solid Tumors (Various) | Phase I Clinical Trial (Japanese patients) | Safe, well-tolerated. No maximum tolerated dose reached. 4 patients with KRAS mutations showed remarkably long median progression-free survival of 227 days. [1] | [1] |
| Lung Adenocarcinoma (with KRAS mutations) | Phase II Clinical Trial | The trial did not meet its primary efficacy endpoint, leading to the conclusion that This compound was not effective as a single agent in this patient population. [2] | [2] |
| Hematologic Malignancies (Leukemia, MDS) | Phase I Clinical Trial | Well-tolerated. No dose-limiting toxicities. 47% of patients (8/17) showed hematological improvement in at least one lineage (red blood cells, platelets, or neutrophils). No complete remissions were observed. [3] | [3] |
| Hepatocellular Carcinoma | Preclinical (In vitro & In vivo) | Induced time- and dose-dependent growth inhibition (IC50 ~150 µM with serum). Inhibited proliferation and induced apoptosis. Reduced tumor growth in mice by 56% after 12 days of treatment. [4] | [4] |
| Bladder Cancer | Preclinical (In vitro) | Inhibited cell proliferation, migration, and invasion in both HRAS wild-type and HRAS-mutated cell lines. Proteomic analysis showed it significantly downregulated metabolic pathways. [5] | [5] |
| Pancreatic Cancer | Clinical Trial (Cited in reviews) | Early clinical trials showed the drug was well tolerated, but its efficacy in patients with mutated RAS was not conclusive. [1] | [1] |
To help you interpret the data, here are the methodologies used in the key studies cited above.
Phase I Clinical Trial in Solid Tumors [1]
Preclinical Study in Hepatocellular Carcinoma [4]
Phase I Clinical Trial in Hematologic Malignancies [3]
This compound (Farnesylthiosalicylic Acid, FTS) is a Ras inhibitor. Its mechanism differs from earlier Farnesyl Transferase Inhibitors (FTIs). It acts as a functional mimic of the farnesylcysteine group of RAS proteins, competing with them for binding sites on the plasma membrane. This dislodges active RAS from the membrane, leading to its degradation in the cytosol and inhibition of downstream signaling. [1] [6] [5]
The diagram below illustrates this pathway and the points of inhibition.
The available data points to several current research trends and limitations:
| Study Type / Model | Key Efficacy Findings | Response Context / Notes |
|---|
| Phase I Clinical Trial (Japanese patients with relapsed/refractory solid tumors) [1] [2] | - No dose-limiting toxicities observed.
Understanding how this compound works and its potential in combination therapies provides a fuller picture of its therapeutic value.
The following diagram illustrates the primary mechanism of action of this compound and the synergistic effect of its combination with c-Myc targeting.
For researchers looking to replicate or understand the foundational studies, here are the methodologies for key experiments cited above.
Phase I Clinical Trial Design (2018) [1] [2]
Preclinical In Vitro Cytotoxicity & Mechanism (Hepatocarcinoma Cells) [3]
Preclinical In Vivo Efficacy (Xenograft Models) [3] [4]
The data suggests that this compound is a well-tolerated agent with a unique mechanism of disrupting Ras membrane localization. Its clinical profile is characterized more by disease stabilization and prolonged PFS in specific subgroups rather than high objective response rates. The most promising avenues for its development appear to be:
This compound is a salicylic acid derivative that functions by dislodging all Ras isoforms from their membrane-anchoring sites, thereby preventing the activation of the Ras signaling pathway, which is abnormally active in about one-third of human cancers [1].
The most relevant clinical data comes from Phase I/II trials in pancreatic cancer, where this compound in combination with gemcitabine was reported to almost double patient life expectancy [1]. A separate Phase II trial evaluated this compound in patients with advanced lung adenocarcinomas bearing KRAS mutations, but the results were described as "unsatisfactory" and it "doesn't work well" in this patient group [1]. No specific quantitative safety data or common adverse events were reported in these summaries.
While a direct comparison is not possible, safety profiles for established targeted therapy drug classes are well-documented. The table below summarizes general safety information for context, though this should not be treated as a direct comparison to this compound.
| Drug / Drug Class | Common Mechanism of Action | Commonly Reported Adverse Events |
|---|---|---|
| EGFR Inhibitors [2] [3] | Tyrosine Kinase Inhibitors (TKIs) or Monoclonal Antibodies; block cell growth signals. | Rash/dermatitis, diarrhea, stomatitis, paronychia (nail infection), hepatotoxicity [3] [4]. |
| EGFR + Anti-VEGF Combination [5] | Dual inhibition of EGFR and VEGF pathways. | Adverse events are generally higher than with EGFR TKI monotherapy; specific focus in trials is on managing these increased risks [5]. |
| VEGFR/Angiogenesis Inhibitors [6] | Inhibit the formation of new tumor blood vessels. | Hypertension, bleeding, impaired wound healing, proteinuria, fatigue [6]. |
| Third-Generation EGFR TKI (Osimertinib) [4] | Irreversible EGFR TKI effective against T790M resistance mutation. | Generally better tolerated than chemotherapy; specific toxicities include QT interval prolongation and decreased white blood cell count [4]. |
The clinical trials for this compound were based on its unique mechanism of inhibiting Ras membrane localization. The key methodological principle involves:
The diagram below illustrates this targeted mechanism and its functional consequence.
The lack of detailed safety data for this compound in the public domain is, in itself, a significant finding. It indicates that the drug is likely in early stages of clinical development and has not yet undergone the large-scale, late-phase trials required to fully characterize its safety profile against established treatments.
For your comparative guide, it is crucial to state this data limitation clearly. Your objective analysis should focus on:
This compound is an oral RAS inhibitor that acts as a farnesylcysteine mimetic, competing with Ras proteins for membrane binding sites and leading to their degradation [1] [2]. The table below summarizes key clinical trial findings for this compound.
| Trial Feature | Solid Tumors (Phase I, 2018) [1] [3] | Hematologic Malignancies (Phase I, 2015) [4] | Pancreatic Cancer (Review, 2010) [5] |
|---|---|---|---|
| Recommended Phase II Dose | 800 mg twice daily [1] | No MTD defined (up to 900 mg twice daily) [4] | 600 mg twice daily (in combination with gemcitabine) [5] |
| Safety & Tolerability | Well-tolerated; most frequent AEs: gastrointestinal disturbances (diarrhea, abdominal pain, nausea) [1] | Well-tolerated; most frequent AE: Grade 1-2 diarrhea (82% of patients) [4] | Well-tolerated in combination with gemcitabine [5] |
| Efficacy Signal | KRAS-mutant patients: Median PFS of 227 days [1] | Hematological improvement in 47% of patients; no complete remissions [4] | Progression-free survival: 4.7 months (with gemcitabine) [5] |
| Key Limitation | Small number of patients with KRAS mutations [1] | Modest activity as a single agent; trial discontinued due to financial constraints [4] | Lacks head-to-head comparison with modern standards of care [5] |
For researchers designing related experiments, here are the core methodologies from pivotal studies on this compound.
In Vitro Cell Growth Inhibition (IC50 Determination):
In Vivo Anti-Tumor Efficacy (Subcutaneous Xenograft Model):
The following diagram illustrates the proposed mechanism by which this compound disrupts Ras signaling, based on descriptions from the search results [1] [2] [6].
A true pharmacoeconomic value assessment for this compound cannot be completed with the available information.
To build a comprehensive pharmacoeconomic profile for this compound, you may need to: